1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine
CAS No.:
Cat. No.: VC17538202
Molecular Formula: C7H10N6
Molecular Weight: 178.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10N6 |
|---|---|
| Molecular Weight | 178.20 g/mol |
| IUPAC Name | 1-[(1-methylpyrazol-3-yl)methyl]-1,2,4-triazol-3-amine |
| Standard InChI | InChI=1S/C7H10N6/c1-12-3-2-6(10-12)4-13-5-9-7(8)11-13/h2-3,5H,4H2,1H3,(H2,8,11) |
| Standard InChI Key | UJEZNMQCFRCQPV-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC(=N1)CN2C=NC(=N2)N |
Introduction
Structural and Nomenclatural Characteristics
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine features a pyrazole ring substituted at the 1-position with a methyl group and at the 3-position with a methylene-linked 1,2,4-triazol-3-amine moiety. The molecular formula is C₈H₁₁N₇, with a molecular weight of 205.23 g/mol. The presence of multiple nitrogen atoms in both rings enhances hydrogen-bonding capacity and metabolic stability, critical for bioactivity .
Comparative analysis with analogous compounds, such as 1-[(1-cyclohexyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine (C₁₂H₁₈N₆, MW 246.31 g/mol) , reveals that alkyl substitutions on the pyrazole ring influence steric bulk and lipophilicity. For instance, replacing cyclohexyl with methyl reduces molecular weight by ~16.7%, potentially enhancing aqueous solubility.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substitutions |
|---|---|---|---|
| Target Compound | C₈H₁₁N₇ | 205.23 | 1-Methylpyrazole |
| 1-[(1-Cyclohexyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine | C₁₂H₁₈N₆ | 246.31 | 1-Cyclohexylpyrazole |
| N-Phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine | C₁₅H₁₃N₅O₂S | 327.36 | N-Phenylsulfonyl |
Structural data underscores the versatility of the 1,2,4-triazol-3-amine scaffold, where modifications at the pyrazole and triazole rings modulate electronic and steric profiles .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine likely follows multi-step protocols analogous to those described for related triazole-pyrazole hybrids . A proposed route involves:
-
Formation of the Pyrazole Core: 1-Methyl-1H-pyrazole-3-carbaldehyde undergoes condensation with hydrazine to yield the corresponding hydrazone.
-
Cyclization to Triazole: Reaction with cyanamide under acidic conditions facilitates cyclization to form the 1,2,4-triazol-3-amine moiety.
-
Methylene Bridging: Alkylation using methylene bromide or similar agents introduces the methylene linker between the pyrazole and triazole rings.
This pathway mirrors methods reported for pyrazole amide compounds containing 1,2,3-triazole rings, where copper-catalyzed azide-alkyne cycloaddition (CuAAC) and nucleophilic substitutions are employed . Key challenges include regioselectivity in triazole formation and minimizing side reactions during alkylation.
Reactivity and Functionalization
The triazole ring’s NH group exhibits moderate acidity (pKa ~10–12), enabling deprotonation and nucleophilic substitution at elevated pH . For example, sulfonylation at the triazole nitrogen has been demonstrated in N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine derivatives, though selectivity depends on the electronic effects of adjacent substituents . Similarly, the methylene bridge may undergo oxidation to a ketone or cross-coupling reactions, expanding derivatization possibilities.
Biological Activity and Mechanisms
Enzyme Modulation and Receptor Interactions
While direct studies on 1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine are scarce, related triazole-pyrazole hybrids exhibit notable bioactivity. For instance, N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine derivatives show antiretroviral activity against HIV-1, with EC₅₀ values in the low micromolar range . Mechanistically, these compounds inhibit viral reverse transcriptase by non-nucleoside binding, disrupting DNA polymerization .
The target compound’s methyl substitution may enhance blood-brain barrier permeability compared to bulkier analogs, suggesting potential in treating neurotropic infections or cognitive disorders . Additionally, pyrazole-triazole hybrids have been explored as kinase inhibitors, modulating pathways involved in inflammation and oncology .
Agricultural Applications
Patent data reveals that pyrazole amide compounds containing triazole rings exhibit insecticidal properties, likely through acetylcholine esterase inhibition or GABA receptor antagonism . The target compound’s compact structure could offer advantages in systemic mobility within plants, though field efficacy remains untested.
Comparative Analysis with Structural Analogs
The substitution pattern on the pyrazole ring profoundly influences bioactivity and physicochemical properties:
-
1-Methyl vs. 1-Cyclohexyl: Methyl substitution reduces logP (predicted ~1.2 vs. ~2.8 for cyclohexyl), enhancing solubility but potentially shortening metabolic half-life .
-
Sulfonamide vs. Amine: N-Sulfonylation in related compounds improves protease resistance but may limit membrane permeability .
| Property | Target Compound | 1-Cyclohexyl Analog | N-Phenylsulfonyl Derivative |
|---|---|---|---|
| Molecular Weight | 205.23 | 246.31 | 327.36 |
| Predicted logP | 1.2 | 2.8 | 3.5 |
| Antiviral EC₅₀ (μM) | N/A | N/A | 0.5–2.0 |
These comparisons highlight trade-offs between lipophilicity, bioactivity, and drug-likeness, guiding future structure-activity relationship (SAR) studies.
Future Directions and Challenges
Despite its promise, several hurdles must be addressed:
-
Synthetic Optimization: Current routes suffer from low yields (30–50%) due to competing alkylation sites . Transitioning to flow chemistry or enzymatic catalysis may improve efficiency.
-
Toxicological Profiling: Preliminary in silico models predict hepatotoxicity risks due to triazole ring metabolism; in vivo studies are essential.
-
Formulation Development: The compound’s moderate solubility necessitates lipid-based or nanoparticulate delivery systems for biomedical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume